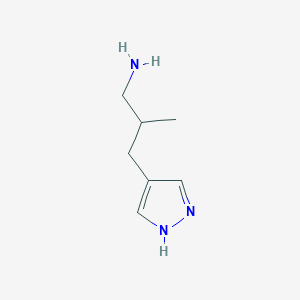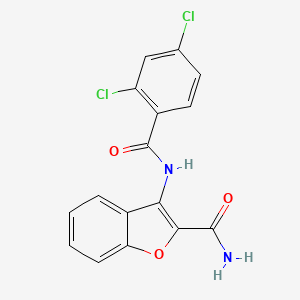
1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride is a synthetic compound with a unique structure that includes a cyclopropylmethyl group and two fluorine atoms attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent introduction of the cyclopropylmethyl group and fluorine atoms. Common synthetic routes may include:
Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of methoxy-substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(Cyclopropylmethyl)-4-fluorocyclohexan-1-amine hydrochloride
- 1-(Cyclopropylmethyl)-4,4-dichlorocyclohexan-1-amine hydrochloride
- 1-(Cyclopropylmethyl)-4,4-dibromocyclohexan-1-amine hydrochloride
Uniqueness: 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N.ClH/c11-10(12)5-3-9(13,4-6-10)7-8-1-2-8;/h8H,1-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMUOGAMBPAYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCC(CC2)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-DIETHYL-2-[3-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B2927447.png)





![5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2927458.png)
![4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B2927459.png)
![1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2927461.png)
![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2927462.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2927463.png)
![2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2927465.png)
![2,6-Dichloro-4-[(E)-2-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2927466.png)
